molecular formula C6H13Cl2N B157253 4-Chloromethyl-piperidine hydrochloride CAS No. 1822-61-3

4-Chloromethyl-piperidine hydrochloride

Cat. No. B157253
CAS RN: 1822-61-3
M. Wt: 170.08 g/mol
InChI Key: XLHLVPVJPDGPBC-UHFFFAOYSA-N
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Description

4-Chloromethyl-piperidine hydrochloride is a chemical compound that serves as a building block in the synthesis of various compounds of pharmacological interest. It is particularly relevant in the context of creating polysubstituted piperidine derivatives, which are common structural units in several naturally occurring alkaloids and azasugar analogues .

Synthesis Analysis

The synthesis of 4-chloromethyl-piperidine derivatives can be achieved through different methods. One approach involves the reaction of 4-borono-1-azadienes with maleimides and aldehydes in a highly stereocontrolled tandem Aza[4 + 2]/Allylboration reaction, which allows for the formation of α-hydroxyalkyl piperidine derivatives with multiple stereogenic centers in a single operation . Another method describes the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals through reactions with purines in a basic medium .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized using techniques such as single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. For instance, 4-piperidinecarboxylic acid hydrochloride has been found to have an orthorhombic crystal structure with the piperidine ring adopting a chair conformation and engaging in hydrogen bonding with the Cl- anion . Similarly, the crystal structure of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid shows a trigonal bipyramid geometry .

Chemical Reactions Analysis

4-Chloromethyl-piperidine hydrochloride can undergo various chemical reactions to form different derivatives. For example, the reaction of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine leads to the formation of piperidinium 3-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)thiopropionimidate . Additionally, the compound can be used in multicomponent reactions to introduce diversity in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and the nature of their interactions in the crystal lattice. For instance, the presence of hydrogen bonds and electrostatic interactions in the crystal structure of 4-piperidinecarboxylic acid hydrochloride contributes to its stability and influences its physical properties . The antimicrobial activity of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid suggests that the physical and chemical properties of these complexes have biological relevance .

Scientific Research Applications

Synthesis and Structural Chemistry

4-Chloromethyl-piperidine hydrochloride serves as a versatile intermediate in the synthesis of various compounds of pharmacological interest. Its utility is highlighted in the synthesis of l-benzyl-4-(chloromethyl)piperidine, which subsequently facilitates the production of potential pharmaceuticals through reactions with several purines in a basic medium. This synthesis pathway underscores the compound's role in generating a variety of pharmacologically relevant derivatives, including N-benzylpiperidine and N-benzylpyrrolidine derivatives, showcasing its significance in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).

Antimicrobial and Antiviral Activities

4-Chloromethyl-piperidine hydrochloride derivatives exhibit notable antimicrobial and antiviral properties. A study on novel chlorokojic acid derivatives, synthesized through the reaction with substituted piperazine or piperidine derivatives, demonstrated significant activity against a range of pathogens, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, Candida albicans, and Candida parapsilosis. Furthermore, these derivatives showed promising activity against the RNA virus PI-3, indicating their potential in developing new antimicrobial and antiviral therapeutics (Aytemir & Ozçelik, 2010).

Catalytic Applications in Organic Synthesis

The compound has been utilized in the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, which have shown to be potent catalysts for the Heck reaction. These complexes, derived from reactions involving 4-(2-chloroethyl)morpholine hydrochloride and 1-(2-chloroethyl)piperidine hydrochloride, exhibit remarkable catalytic efficiency, with turnover numbers (TON) and turnover frequencies (TOF) demonstrating their efficacy in facilitating organic transformations. This application not only highlights the compound's role in synthesis but also its contribution to advancing methodologies in organic chemistry (Singh, Das, Prakash, & Singh, 2013).

Novel Nanocomposites and Material Science Applications

The synthesis and characterization of poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites demonstrate the utility of 4-chloromethyl-piperidine hydrochloride in material science. These nanocomposites, synthesized through in situ radical polymerization, exhibit unique properties suitable for various applications, including photocatalysis and material enhancement. The ability to covalently attach functional groups to these nanocomposites opens avenues for further functionalization and application in advanced materials (Jaymand, 2011).

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . Similar precautions should be taken when handling “4-Chloromethyl-piperidine hydrochloride”.

Future Directions

Piperidine derivatives, including “4-Chloromethyl-piperidine hydrochloride”, have potential applications in the field of drug discovery . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Future research could focus on exploring the therapeutic potential of these compounds against various diseases .

properties

IUPAC Name

4-(chloromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLVPVJPDGPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497817
Record name 4-(Chloromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-piperidine hydrochloride

CAS RN

1822-61-3
Record name 1822-61-3
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Record name 4-(Chloromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)piperidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of 58 ml of thionyl chloride in 250 ml of chloroform, there is added dropwise a solution of 45 g (0.39 mole) of 4-hydroxymethylpiperidine in 200 ml of chloroform. After stirring for 1 hour under reflux, the reaction mixture is evaporated in a vacuum and the residue is triturated with diethyl ether. There are obtained 54.2 g of 4-chloromethylpiperidine hydrochloride (88% of theory); m.p. 130°-132° C.
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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